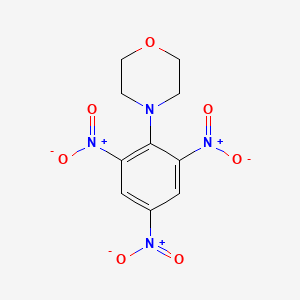

4-(2,4,6-Trinitrophenyl)morpholine

Description

Historical Context and Early Studies on Trinitrophenylated Amines

The investigation of amines substituted with the 2,4,6-trinitrophenyl group, often referred to as a picryl group, is a classic area of organic chemistry. Early research focused on the reactions between electron-deficient aromatic halides, like picryl chloride (1-chloro-2,4,6-trinitrobenzene), and various nucleophiles, including amines. These reactions, known as nucleophilic aromatic substitutions (SNAr), were fundamental in establishing reaction mechanisms.

Studies from the mid-20th century explored the kinetics of reactions between phenyl 2,4,6-trinitrophenyl ether and a range of amines, including morpholine (B109124), in benzene (B151609). nih.gov This research provided early insights into the base-catalyzed nature of these reactions. nih.gov The synthesis of related compounds, such as 5-(2,4,6-trinitrophenylamino)tetrazole (also known as picrylaminotetrazole) from the reaction of 5-aminotetrazole (B145819) with picryl chloride, further illustrates the long-standing use of this reaction type to create complex nitrogen-containing molecules. acs.org Similarly, the preparation of N-substituted pyrazolines, including 1-(2,4,6-trinitrophenyl)-2-pyrazolines, has been a subject of study, contributing to the foundational knowledge of trinitrophenylated amine chemistry. acs.orgresearchgate.net

Significance of the Trinitrophenyl Moiety in Electron-Deficient Systems

The 2,4,6-trinitrophenyl (TNP) moiety is characterized by the presence of three strongly electron-withdrawing nitro (-NO₂) groups attached to a benzene ring. This arrangement renders the aromatic ring severely electron-deficient, a property that dictates its chemical behavior. The high degree of nitration makes many trinitrophenyl compounds, such as 2,4,6-trinitrophenol (picric acid), energetic materials and explosives. researchgate.netmdpi.com

In the context of reaction mechanisms, the electron-deficient nature of the TNP group is crucial for facilitating nucleophilic aromatic substitution. The nitro groups stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction, thereby lowering the activation energy for substitution. This high reactivity makes trinitrophenyl halides and ethers valuable substrates for synthesizing a wide array of derivatives. Furthermore, the electron-accepting properties of the TNP moiety are utilized in the development of chemical sensors, where its interaction with electron-donating molecules can lead to a detectable signal, often through fluorescence quenching. researchgate.net

Role of the Morpholine Scaffold in Organic Chemistry and Synthesis

Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. researchgate.net It is widely regarded as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. nih.govmdpi.com This status is due to its advantageous physicochemical properties, including its ability to improve the pharmacokinetic profile of drug candidates, and its straightforward synthetic accessibility. nih.govmdpi.com

The morpholine ring can be introduced as a secondary amine reagent or constructed through various synthetic methodologies. sigmaaldrich.comnih.gov Its presence in a molecule can enhance potency and confer desirable drug-like properties. nih.gov Consequently, the morpholine core is found in numerous approved drugs and bioactive molecules, where it may be an integral part of a pharmacophore or serve to fine-tune the molecule's properties. researchgate.netnih.govresearchgate.net Its applications range from being a starting material for enantiomerically pure amino acids and β-amino alcohols to its use as a solvent, catalyst, and building block for agrochemicals and dyes. researchgate.netresearchgate.net

Overview of Research Trajectories for 4-(2,4,6-Trinitrophenyl)morpholine

Research concerning this compound has progressed along several interconnected paths, from its creation to the fundamental understanding of its formation and properties.

The primary synthesis of this compound involves the nucleophilic aromatic substitution of a picryl derivative with morpholine. researchgate.net The most common method is the reaction of morpholine with 2,4,6-trinitrochlorobenzene. researchgate.net In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electron-deficient C1 carbon of the trinitro-substituted ring, leading to the displacement of the chloride leaving group. researchgate.net

Key parameters for this synthesis include the choice of solvent and reaction conditions. Solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) are often employed to facilitate the nucleophilic attack. researchgate.net Careful control of temperature and reaction time is critical to optimize the yield and purity of the final product. researchgate.net

Table 1: Synthetic Parameters for this compound

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Reactants | Morpholine and 2,4,6-trinitrochlorobenzene | Standard reagents for SNAr synthesis of the target compound. | researchgate.net |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | The fundamental mechanism for C-N bond formation. | researchgate.net |

| Solvents | Dimethyl sulfoxide (DMSO), Acetonitrile | Polar aprotic solvents that can facilitate the reaction. | researchgate.net |

| Conditions | Controlled temperature and reaction time | Crucial for maximizing yield and minimizing side products. | researchgate.net |

The formation of this compound is a classic example of the SNAr mechanism. The reaction proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: The morpholine nitrogen attacks the carbon atom bearing the leaving group (e.g., chlorine) on the trinitrophenyl ring. This step is typically rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled from the complex, restoring the aromaticity of the ring and yielding the final product, this compound.

While specific computational studies exclusively targeting this compound are not widely published, theoretical methods are extensively used to investigate its constituent parts and analogous systems. Density Functional Theory (DFT) is a prominent tool for exploring the structural, electronic, and reactive properties of such molecules. researchgate.netmdpi.commdpi.com

For related trinitrophenylated compounds, DFT calculations have been used to determine optimized molecular geometries, predict spectroscopic properties (IR, UV, NMR), and analyze electronic structures. mdpi.com Computational studies on trinitrophenyl-substituted amines and azoles have focused on calculating properties like heat of formation, detonation velocity, and impact sensitivity, which are relevant for energetic materials. researchgate.netresearchgate.net These studies often use methods like B3LYP to investigate stability and energetic properties. researchgate.netresearchgate.net

In the case of complex morpholine derivatives, DFT calculations, often combined with Hirshfeld surface analysis, are used to understand intermolecular interactions, crystal packing, and molecular reactivity. mdpi.com For this compound, such computational approaches could provide valuable insights into:

The planarity and conformation of the molecule.

The rotational barrier of the C-N bond connecting the two rings.

The distribution of electron density and electrostatic potential.

The energies of frontier molecular orbitals (HOMO-LUMO), which relate to reactivity and electronic transitions. researchgate.net

The mechanism and energetics of its formation.

Table 2: Potential Computational Analyses for this compound

| Computational Method | Investigated Property | Potential Insight | Reference (Analogous Systems) |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure | Predict bond lengths, angles, and charge distribution. | researchgate.netmdpi.commdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra | Calculate electronic transitions and absorption wavelengths. | |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energies | Assess chemical reactivity and kinetic stability. | researchgate.net |

| Hirshfeld Surface Analysis | Intermolecular Interactions | Visualize and quantify crystal packing forces. | nih.govmdpi.com |

Exploration of Non-Covalent Interactions and Supramolecular Assembly

The solid-state architecture of this compound is significantly influenced by a variety of non-covalent interactions. These weak forces, including hydrogen bonds, π-π stacking, and nitro-π interactions, dictate the molecular packing and the formation of larger supramolecular assemblies.

The molecular structure of this compound features a morpholine ring, which typically adopts a chair conformation, and a trinitrophenyl group. The presence of multiple nitro groups on the phenyl ring makes it electron-deficient, a key factor in its interaction with other molecules.

In the crystalline state, molecules of similar compounds, such as those containing morpholine and nitrophenyl groups, are known to form complex networks. For instance, in morpholinium 2,4,6-trinitrophenolate, a related structure, the interplay of strong N—H···O and weak C—H···O, C—H···π, and π···π interactions creates a complex three-dimensional arrangement. nih.gov Intermolecular N—H···O and C—H···O interactions often generate specific ring motifs, contributing to the stability of the crystal lattice. nih.gov

A significant contributor to the supramolecular assembly is the π-π stacking interaction. researchgate.net These interactions occur between the electron-deficient trinitrophenyl rings of adjacent molecules. While classical "sandwich" π-π stacking can be repulsive, staggered (parallel displaced) or T-shaped (perpendicular) arrangements are generally attractive electrostatic interactions. wikipedia.org In compounds with electron-deficient and electron-rich aromatic rings, these stacking interactions can be particularly strong, leading to the formation of columnar structures. rsc.org

Furthermore, the nitro groups themselves can participate in non-covalent interactions. Nitro–π interactions, where the electron-withdrawing nitro group interacts with the π-system of an adjacent aromatic ring, can also play a role in the crystal packing. researchgate.net

In a broader context of related structures, such as N-aryl substituted-2-pyrazolines with a 2,4,6-trinitrophenyl group, the molecular packing can range from isolated molecules to chains formed by hydrogen bonds. acs.org For example, weak C—H···O contacts have been observed to link molecules into chains. researchgate.net

Below is a table summarizing the types of non-covalent interactions observed in related crystalline structures, which are likely to be relevant for this compound.

| Interaction Type | Description | Potential Role in Supramolecular Assembly |

| N—H···O Hydrogen Bonds | Strong, directional interactions between a hydrogen atom bonded to a nitrogen atom and an oxygen atom. | Formation of robust one-dimensional chains or two-dimensional sheets. |

| C—H···O Hydrogen Bonds | Weaker hydrogen bonds involving a carbon-bound hydrogen and an oxygen atom. | Linkage of primary supramolecular motifs into a three-dimensional network. |

| π-π Stacking | Attractive non-covalent interactions between aromatic rings. | Formation of columnar stacks or layered structures. |

| Nitro-π Interactions | Interaction between a nitro group and the π-system of an aromatic ring. | Contribution to the overall stability of the crystal packing. |

| C—H···π Interactions | Interactions between a C-H bond and the face of a π-system. | Further stabilization of the three-dimensional structure. |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4,6-trinitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O7/c15-12(16)7-5-8(13(17)18)10(9(6-7)14(19)20)11-1-3-21-4-2-11/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZXPDQTMDRNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77379-03-4 | |

| Record name | 4-(2,4,6-TRINITROPHENYL)MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2,4,6 Trinitrophenyl Morpholine and Its Analogues

Classical Nucleophilic Aromatic Substitution (SNAr) Routes to N-Arylmorpholines

The most conventional and widely utilized method for the synthesis of 4-(2,4,6-trinitrophenyl)morpholine is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the significant activation of the aromatic ring by the three nitro groups.

The general reaction is as follows:

Reactants : 2,4,6-Trinitrochlorobenzene and Morpholine (B109124)

Product : this compound

Mechanism : Nucleophilic Aromatic Substitution (Addition-Elimination) evitachem.comlibretexts.org

This direct approach is favored for its simplicity and the high reactivity of the 2,4,6-trinitrochlorobenzene substrate. doubtnut.comaskfilo.com

To maximize the yield and purity of this compound, careful optimization of reaction conditions is crucial. numberanalytics.comnumberanalytics.com Key parameters that influence the outcome of the SNAr reaction include the choice of solvent, temperature, reaction time, and the presence of a base. evitachem.comnumberanalytics.com

Solvent : Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are often employed to facilitate the nucleophilic attack. evitachem.com However, a range of other solvents, including alcohols (isopropanol, t-butanol) and ethers (THF, 2-Me-THF), can also be utilized, especially with highly reactive substrates. acsgcipr.org The choice of solvent can impact both the reaction rate and selectivity. numberanalytics.com

Temperature : While the reaction between 2,4,6-trinitrochlorobenzene and morpholine can often proceed at room temperature due to the high activation of the substrate, temperature control is a critical parameter. evitachem.comlibretexts.org Adjusting the temperature can help to control the reaction rate and minimize the formation of byproducts. numberanalytics.com

Base : The inclusion of a base is often necessary to neutralize the hydrochloric acid formed during the reaction, thereby preventing the protonation of the morpholine nucleophile. Common bases include triethylamine (B128534) or inorganic bases like potassium carbonate. d-nb.inforesearchgate.net The strength (pKa) of the base can affect the reaction's conversion rate. d-nb.info

Concentration and Stoichiometry : The concentration of reactants and their molar ratio are important for optimizing yield and simplifying purification. numberanalytics.comd-nb.info Using equimolar amounts of reactants can minimize waste and avoid complex purification steps. d-nb.info

Table 1: Factors for Optimizing SNAr Synthesis of this compound

| Parameter | Influence on Reaction | Common Choices/Conditions | Reference |

|---|---|---|---|

| Solvent | Affects nucleophile solvation and reaction rate. | Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | evitachem.comacsgcipr.org |

| Temperature | Controls reaction rate and minimizes side reactions. | Room temperature to elevated temperatures (e.g., 50-70 °C) | evitachem.comnumberanalytics.comchemicalbook.com |

| Base | Neutralizes acid byproduct, prevents nucleophile protonation. | Triethylamine, Potassium Carbonate, KOH | d-nb.inforesearchgate.net |

| Reaction Time | Crucial for ensuring complete conversion and maximizing yield. | Varies from minutes to hours depending on other conditions. | evitachem.comd-nb.info |

Alternative Synthetic Strategies for Trinitrophenylated Amines and Morpholine Derivatives

Beyond the classical SNAr route, other synthetic methods are being explored for the formation of C-N bonds in compounds like N-arylmorpholines. These include advanced catalytic systems and continuous processing techniques.

Modern organic synthesis increasingly relies on catalytic methods to form C-N bonds, offering milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Cross-Coupling : The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. tcichemicals.com This method is widely used in medicinal chemistry and could be applied to the synthesis of N-arylmorpholines, potentially allowing for the use of less activated aryl halides. tcichemicals.comresearchgate.net

Nickel-Catalyzed Reactions : Nickel catalysis is emerging as a more abundant and cost-effective alternative to palladium. Dual photoredox/nickel catalysis systems have been developed for aryl-amine cross-coupling reactions, capable of synthesizing various tertiary and diaryl amines. virginia.edu

Organocatalysis : To avoid metal contamination, organocatalyzed methods for C-N bond formation provide a sustainable alternative. researchgate.net These reactions use small organic molecules to catalyze the bond formation, aligning with the principles of green chemistry. researchgate.net

Photocatalysis : TiO2-based nanomaterials can act as heterogeneous photocatalysts for C-N bond formation, such as the N-alkylation of amines, under mild conditions. frontiersin.org This approach often involves the activation of an alcohol to an aldehyde, which then reacts with the amine. frontiersin.org

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in terms of safety, scalability, and efficiency.

The use of microreactors and continuous processing is an emerging trend for SNAr reactions. numberanalytics.com A notable example is a scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes, which yields substituted morpholines under continuous flow conditions. organic-chemistry.org This method utilizes an inexpensive organic photocatalyst and a Lewis acid additive, demonstrating the potential for efficient and high-throughput synthesis of morpholine derivatives. organic-chemistry.org

Synthesis of Deuterated and Isotopically Labeled this compound

Isotopically labeled compounds, particularly deuterated ones, are invaluable tools in mechanistic studies and for altering the metabolic profiles of pharmaceuticals. researchgate.netnih.govckisotopes.com The synthesis of a deuterated version of this compound can be envisioned by adapting established deuteration methods.

A plausible synthetic route could involve the preparation of a deuterated morpholine precursor, followed by the SNAr reaction with 2,4,6-trinitrochlorobenzene. For instance, 2,2,6,6-d4-morpholine (B13419617) derivatives have been synthesized by the reduction of the corresponding oxo-morpholine intermediate with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). google.com Alternatively, direct deuteration of a pre-formed N-arylmorpholine is possible. A method for the deuteration of 4-phenylmorpholine (B1362484) using an iron catalyst and deuterium (B1214612) oxide (D₂O) as the deuterium source has been reported, achieving high levels of deuterium incorporation. researchgate.net Similarly, ynamides can serve as precursors to a wide range of amines selectively deuterated at the α and/or β positions upon treatment with deuterated triflic acid or triethylsilane. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The modular nature of the synthesis allows for the preparation of a wide array of structural analogues by modifying either the aromatic ring or the heterocyclic amine moiety.

Modification of the Aromatic Ring

Modification of the aromatic ring typically involves altering the number or position of the nitro groups, or introducing other substituents. This allows for a fine-tuning of the electronic properties of the molecule. The synthesis of these analogues generally follows the same nucleophilic aromatic substitution pathway, using appropriately substituted chloro- or fluoroaromatic compounds.

For instance, analogues with fewer nitro groups, such as 4-(2,4-dinitrophenyl)morpholine (B188932) and 4-(4-nitrophenyl)morpholine (B78992), can be synthesized from 1-chloro-2,4-dinitrobenzene (B32670) and 1-fluoro-4-nitrobenzene, respectively. The reaction conditions for these less activated aromatic systems might require slightly higher temperatures or longer reaction times compared to the synthesis with picryl chloride.

A summary of representative aromatic ring-modified analogues is presented in the table below.

| Aromatic Precursor | Heterocyclic Amine | Product |

| 1-chloro-2,4,6-trinitrobenzene | Morpholine | This compound |

| 1-chloro-2,4-dinitrobenzene | Morpholine | 4-(2,4-Dinitrophenyl)morpholine |

| 1-fluoro-4-nitrobenzene | Morpholine | 4-(4-Nitrophenyl)morpholine |

Modification of the Heterocyclic Amine Moiety

The versatility of the synthetic approach is further demonstrated by the ability to employ a variety of cyclic amines in place of morpholine. This allows for the exploration of the impact of the heterocyclic ring's size, conformation, and the presence of other heteroatoms on the properties of the final compound. The reaction of picryl chloride with other cyclic amines like piperidine, pyrrolidine (B122466), and thiomorpholine (B91149) yields the corresponding N-picrylated heterocyclic derivatives.

The synthesis of 4-(4-nitrophenyl)thiomorpholine, for example, has been reported via the reaction of 4-fluoronitrobenzene and thiomorpholine. This indicates that similar reactions with picryl chloride would readily yield N-picryl derivatives of various heterocyclic amines. The general reactivity of picryl chloride with amines, including anilines, has been extensively studied and supports the feasibility of these syntheses. rsc.org

Below is a table showcasing analogues with different heterocyclic amine moieties.

| Aromatic Precursor | Heterocyclic Amine | Product |

| 1-chloro-2,4,6-trinitrobenzene | Piperidine | 1-(2,4,6-Trinitrophenyl)piperidine |

| 1-chloro-2,4,6-trinitrobenzene | Pyrrolidine | 1-(2,4,6-Trinitrophenyl)pyrrolidine |

| 1-chloro-2,4,6-trinitrobenzene | Thiomorpholine | 4-(2,4,6-Trinitrophenyl)thiomorpholine |

Preparation of Polymeric Systems Incorporating the this compound Unit

The incorporation of the this compound unit into polymeric structures can be achieved through several synthetic strategies. These strategies generally involve the preparation of a monomer containing the trinitrophenyl morpholine moiety, which is then polymerized.

One approach is the synthesis of a vinyl-functionalized monomer. For example, a morpholine derivative bearing a polymerizable group, such as a vinyl or allyl group, can be reacted with picryl chloride. The resulting monomer, containing the this compound unit and a polymerizable double bond, can then undergo free-radical polymerization to yield a polymer with pendant trinitrophenyl morpholine groups.

Another strategy involves condensation polymerization. A monomer could be designed to have the this compound structure and two reactive functional groups suitable for condensation, such as hydroxyl, carboxyl, or amino groups. For instance, a diol or a diamine containing the trinitrophenyl morpholine moiety could be co-polymerized with a suitable diacid chloride or diisocyanate to form polyesters, polyamides, or polyurethanes. The synthesis of condensation monomers from 2,4,6-trinitrotoluene (B92697) (TNT) has been reviewed, providing a basis for designing such monomers. rsc.org

A hypothetical synthetic route to a vinyl-type polymer is outlined below:

Monomer Synthesis: Reaction of N-allyl-morpholine with picryl chloride to yield N-allyl-4-(2,4,6-trinitrophenyl)morpholine.

Polymerization: Free-radical polymerization of the synthesized monomer, initiated by a suitable initiator like AIBN (azobisisobutyronitrile), to produce poly[N-allyl-4-(2,4,6-trinitrophenyl)morpholine].

The table below summarizes potential polymeric systems.

| Polymer Type | Monomer(s) | Potential Polymer Structure |

| Addition Polymer | N-allyl-4-(2,4,6-trinitrophenyl)morpholine | Polymer with pendant this compound units |

| Polyester | Diol containing this compound + Diacid chloride | Polyester chain with integrated this compound units |

| Polyamide | Diamine containing this compound + Diacid chloride | Polyamide chain with integrated this compound units |

Spectroscopic and Structural Elucidation Techniques for 4 2,4,6 Trinitrophenyl Morpholine

Vibrational Spectroscopy Analysis of 4-(2,4,6-Trinitrophenyl)morpholine

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are exceptionally powerful for identifying functional groups and providing a unique "molecular fingerprint."

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. libretexts.org For this compound, the IR spectrum is expected to show a combination of characteristic peaks from both the morpholine (B109124) ring and the trinitrophenyl substituent.

The key functional groups and their expected absorption regions are:

Nitro Group (NO₂): The three nitro groups on the phenyl ring give rise to very strong and easily identifiable absorption bands. These are typically observed as two distinct peaks: an asymmetric stretching vibration in the range of 1530-1560 cm⁻¹ and a symmetric stretching vibration between 1335-1370 cm⁻¹. researchgate.net The presence of multiple strong bands in these regions is a clear indicator of a polynitrated aromatic compound.

Aromatic Ring (C=C and C-H): The aromatic C=C bond stretching within the benzene (B151609) ring typically appears in the 1400-1600 cm⁻¹ region. naturalspublishing.com Aromatic C-H stretching vibrations are expected as weaker bands above 3000 cm⁻¹.

Morpholine Ring (C-O-C, C-N, and C-H): The morpholine ring introduces several key signals. The ether C-O-C linkage is characterized by a strong stretching band, typically around 1115-1120 cm⁻¹. libretexts.orgresearchgate.net The C-N stretching of the tertiary amine attached to the aromatic ring would be visible as well. The aliphatic C-H bonds of the morpholine ring's methylene (B1212753) groups produce stretching vibrations in the 2850-2960 cm⁻¹ range. libretexts.org The morpholine ring itself exists in a chair conformation. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | >3000 | Weak to Medium |

| Aliphatic C-H (Morpholine) | Stretching | 2850-2960 | Medium |

| Aromatic C=C | Ring Stretching | 1400-1600 | Medium to Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1530-1560 | Very Strong |

| Nitro (NO₂) | Symmetric Stretching | 1335-1370 | Very Strong |

| Ether (C-O-C) | Stretching | ~1117 | Strong |

| Aryl C-N | Stretching | 1250-1360 | Medium to Strong |

Raman spectroscopy is a complementary vibrational technique that detects scattered light from a molecule when it is irradiated with a monochromatic laser source. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a distinct molecular fingerprint. mdpi.com

For this compound, key Raman-active modes would include:

Symmetric NO₂ Stretch: The symmetric stretching mode of the nitro groups, expected around 1336 cm⁻¹, is typically a very strong and characteristic band in the Raman spectrum of nitroaromatic compounds. researchgate.netnih.gov

Aromatic Ring Vibrations: The "ring breathing" mode of the substituted benzene ring, where the ring expands and contracts symmetrically, gives a strong Raman signal. Other in-plane and out-of-plane ring deformations would also be visible.

C-N Stretching: The vibration of the bond connecting the morpholine nitrogen to the aromatic ring would also be Raman active.

The combination of IR and Raman spectra provides a comprehensive vibrational profile, as some modes that are weak in IR may be strong in Raman, and vice versa. This dual analysis allows for a more confident and detailed structural assignment. nih.gov

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet (UV) or visible light.

UV-Visible spectroscopy measures the absorbance of light as a function of wavelength. The absorption peaks correspond to the promotion of electrons from lower energy orbitals (like bonding π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by the highly conjugated trinitrophenyl group. Key transitions include:

π → π Transitions:* The extended π-system of the trinitrophenyl ring will give rise to intense π → π* transitions. The presence of strong electron-withdrawing nitro groups typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths, potentially into the visible range. mdpi.com

n → π Transitions:* The lone pair electrons on the oxygen and nitrogen atoms of the morpholine ring, as well as the oxygens of the nitro groups, can undergo lower energy n → π* transitions. These are generally much weaker in intensity than π → π* transitions. youtube.com

The interaction between the electron-donating morpholine nitrogen and the electron-deficient trinitrophenyl ring creates an intramolecular charge-transfer (ICT) character, which significantly influences the electronic absorption spectrum.

Fluorescence and phosphorescence are emission processes where a molecule relaxes from an excited electronic state back to the ground state by emitting a photon. However, compounds containing nitroaromatic groups, such as the trinitrophenyl moiety, are typically non-fluorescent or very weakly fluorescent. nih.gov

This phenomenon is due to efficient non-radiative decay pathways that quench the fluorescence. The strong electron-withdrawing nature of the nitro groups promotes processes like:

Photoinduced Electron Transfer (PET): The excited state can be deactivated by an electron transfer process, which provides a rapid, non-emissive pathway for the molecule to return to the ground state. nih.gov

Intersystem Crossing: The nitro groups can also enhance the rate of intersystem crossing from the singlet excited state (where fluorescence originates) to the triplet state (where phosphorescence originates). While this populates the triplet state, these states in nitroaromatics are also often efficiently deactivated by non-radiative means, resulting in little to no phosphorescence at room temperature.

Studies on related systems confirm this behavior. For instance, the fluorescence of various chemical sensors is often effectively quenched upon binding with 2,4,6-trinitrophenol (TNP), demonstrating the powerful quenching ability of the TNP unit. mdpi.com Therefore, this compound is not expected to be a fluorescent compound.

Nuclear Magnetic Resonance Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the NMR spectra would reveal distinct signals for the morpholine and trinitrophenyl portions of the molecule. Based on studies of N-substituted morpholines, the morpholine ring adopts a chair conformation, leading to magnetically non-equivalent protons and carbons. nih.govresearchgate.net

¹H NMR Spectrum:

Aromatic Protons: The trinitrophenyl ring has two equivalent protons at the 3- and 5-positions. Due to the symmetrical substitution pattern, these protons would appear as a single sharp signal (a singlet) in the downfield region (typically δ 8.5-9.5 ppm) due to the strong deshielding effect of the adjacent nitro groups.

Morpholine Protons: The eight protons of the morpholine ring are not equivalent. The four protons on the carbons adjacent to the nitrogen (-CH₂-N) are in a different chemical environment than the four protons on the carbons adjacent to the oxygen (-CH₂-O). Furthermore, in a chair conformation, the axial and equatorial protons on each carbon are also non-equivalent. This leads to two complex multiplet signals. The protons closer to the oxygen (-CH₂-O) are more deshielded and appear further downfield than those next to the nitrogen (-CH₂-N). nih.govresearchgate.net

¹³C NMR Spectrum:

Aromatic Carbons: The ¹³C NMR spectrum would show distinct signals for the carbons of the trinitrophenyl ring. The carbons bearing the nitro groups (C2, C4, C6) would be significantly downfield. The carbon attached to the morpholine nitrogen (C1) and the carbons bearing protons (C3, C5) would also have characteristic chemical shifts.

Morpholine Carbons: The two carbons adjacent to the oxygen (-CH₂-O) would appear as one signal, while the two carbons adjacent to the nitrogen (-CH₂-N) would appear as a separate signal at a higher field (more shielded). nih.govchemicalbook.com

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Aromatic H-3, H-5 | ~9.0 | s (Singlet) |

| ¹H | Morpholine -CH₂-O- | ~3.8 - 4.0 | m (Multiplet) |

| ¹H | Morpholine -CH₂-N- | ~3.4 - 3.6 | m (Multiplet) |

| ¹³C | Aromatic C-1 (C-N) | ~148 | |

| ¹³C | Aromatic C-2, C-4, C-6 (C-NO₂) | ~140-150 | |

| ¹³C | Aromatic C-3, C-5 (C-H) | ~125 | |

| ¹³C | Morpholine -CH₂-O- | ~66 | |

| ¹³C | Morpholine -CH₂-N- | ~50 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₀N₄O₇), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₁N₄O₇⁺ | 299.0622 |

| [M+Na]⁺ | C₁₀H₁₀N₄NaO₇⁺ | 321.0441 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This technique provides valuable information about the structure of the parent ion. In the case of this compound, MS/MS would likely reveal characteristic fragmentation patterns. Common fragmentation pathways would include the loss of nitro groups (NO₂), the cleavage of the morpholine ring, and the scission of the bond between the morpholine nitrogen and the trinitrophenyl ring. The analysis of these fragment ions helps to piece together the structure of the original molecule.

X-ray Crystallographic Analysis of this compound and Related Compounds

A hypothetical X-ray crystallographic analysis of this compound would provide precise data on the bond lengths and angles within both the morpholine and trinitrophenyl moieties, as well as the dihedral angle between the two rings. This information is crucial for understanding the steric and electronic interactions within the molecule.

Crystal Structure Determination and Molecular Conformation

While a specific crystal structure determination for this compound is not widely reported in public databases, its molecular conformation can be inferred from the crystallographic analysis of closely related compounds, such as 4-(4-nitrophenyl)morpholine (B78992) and other nitrophenyl derivatives. mdpi.comnih.gov The morpholine ring is known to adopt a stable chair conformation in the crystalline state. mdpi.comnih.govnih.gov This conformation minimizes steric strain and is the lowest energy form for this saturated heterocycle. mdpi.com

In the case of 4-(4-nitrophenyl)thiomorpholine, the thiomorpholine (B91149) ring also adopts a low-energy chair conformation. mdpi.com The 4-nitrophenyl group in this analogue is found in a quasi-axial position on the six-membered ring. mdpi.com Conversely, in the morpholino analogue, 4-(4-nitrophenyl)morpholine, the nitrophenyl group occupies a quasi-equatorial position. mdpi.com For this compound, the steric bulk of the two additional nitro groups in the ortho positions would likely influence the rotational orientation of the trinitrophenyl ring relative to the morpholine moiety.

The crystal structure of a related molecular salt, 4-methylmorpholin-4-ium (B8409614) 1,3-dimethyl-5-(2,4,6-trinitrophenyl)barbiturate, reveals that the trinitrophenyl ring is not coplanar with the adjacent barbiturate (B1230296) ring, exhibiting a significant dihedral angle. nih.gov This suggests that in this compound, the trinitrophenyl ring would also be twisted out of the plane of the C-N-C bond of the morpholine ring to alleviate steric hindrance between the ortho nitro groups and the morpholine hydrogens.

Below is a table of crystallographic data for related nitrophenyl compounds, which serves as a reference for the expected structural parameters of this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) / α, γ (°) | **V (ų) ** | Z |

| 4-(4-Nitrophenyl)morpholine nih.gov | Orthorhombic | P2₁/c | 14.5445 | 8.3832 | 16.2341 | 90 | 1979.42 | 8 |

| 4-(4-Nitrophenyl)thiomorpholine mdpi.com | Monoclinic | P2₁/c | 13.3525 | 10.3755 | 7.4464 | 96.325 | 1025.34 | 4 |

| Morpholine–4-nitrophenol (1/2) nih.gov | Monoclinic | P2₁/c | 18.0381 | 5.5673 | 17.4910 | 91.606 | 1755.82 | 4 |

This table presents crystallographic data for compounds structurally related to this compound to provide context for its potential crystal structure.

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

The arrangement of molecules in a crystal, or crystal packing, is dictated by a variety of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. In nitroaromatic compounds, the nitro groups are excellent hydrogen bond acceptors, playing a crucial role in the formation of supramolecular architectures. researchgate.net

While this compound itself lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are expected to be significant in its crystal packing. The hydrogen atoms on the morpholine ring and the trinitrophenyl ring can act as donors, interacting with the oxygen atoms of the nitro groups on neighboring molecules. For instance, in the crystal structure of 4-(4-nitrophenyl)thiomorpholine, centrosymmetric dimers are formed through C–H···O weak hydrogen bonds between the methylene groups adjacent to the sulfur atom and the nitro oxygen atoms of a symmetry-related molecule. mdpi.com

The table below details the hydrogen bond parameters for a related compound, illustrating the types of interactions that could be present in the crystal structure of this compound.

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| Morpholine–4-nitrophenol (1/2) nih.gov | N-H···O | 0.97 | 2.49 | 3.403 | 157 |

| O-H···N | 0.97 | 2.48 | 3.400 | 159 | |

| C-H···O | 0.97 | 2.56 | 3.441 | 152 |

This table provides examples of hydrogen bond geometries in a related co-crystal, highlighting the potential for similar interactions in the solid state of this compound.

Polymorphism Studies in this compound and Related Systems

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great interest in materials science and pharmaceuticals. acs.orgrsc.org Different polymorphs of the same compound can exhibit varying physical properties, such as melting point, solubility, and stability. rsc.org The study of polymorphism is particularly prevalent in nitrophenyl compounds due to the potential for different intermolecular interaction motifs and molecular conformations. nih.govresearchgate.netnih.gov

While there are no specific studies on the polymorphism of this compound in the reviewed literature, the behavior of related systems suggests that it is a strong candidate for exhibiting this phenomenon. For example, p-nitrophenol is known to exist in at least two polymorphic forms, which have been characterized by variable-temperature X-ray diffraction and calorimetry. nih.govresearchgate.net The differences between these polymorphs lie in their molecular packing and hydrogen bonding networks. researchgate.net

Similarly, 2,4,6-trinitro-N-(m-tolyl)aniline, which also contains a trinitrophenyl group, exhibits color polymorphism, with three different colored polymorphs (red, orange, and yellow) having been identified and structurally characterized. acs.org The yellow polymorph was found to be a conformational polymorph of the other two, which were packing polymorphs. acs.org This highlights that both different spatial arrangements of molecules (packing polymorphism) and different conformations of the molecule itself (conformational polymorphism) can lead to new solid-state forms.

The potential for conformational flexibility in the this compound molecule, specifically the rotation of the trinitrophenyl group and minor variations in the chair conformation of the morpholine ring, could give rise to different polymorphs. The formation of these polymorphs can often be controlled by varying crystallization conditions, such as the choice of solvent, rate of cooling, and temperature. researchgate.net A thorough polymorphic screen of this compound would be a critical step in its solid-state characterization.

Theoretical and Computational Investigations of 4 2,4,6 Trinitrophenyl Morpholine

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2,4,6-trinitrophenyl)morpholine, offering a detailed view of its electronic architecture and the nature of its chemical bonds.

The distribution of electron density, as calculated by methods like Mulliken and Natural Bond Orbital (NBO) analysis, provides insights into the reactivity of different atomic sites. researchgate.net For example, in analogous structures, the carbonyl carbon has been found to be more positively charged than the ipso carbon, yet the lowest unoccupied molecular orbital (LUMO) coefficient is greater on the ipso carbon, indicating its susceptibility to nucleophilic attack. researchgate.net

Table 1: Predicted Ground State Properties of a Related Nitrophenyl Compound using DFT (B3LYP/6-31G )**

| Property | Value |

| Aryl-Oxygen Bond Character | Stronger than Acyl-Oxygen |

| Aryl Ring Orientation | Neither coplanar nor perpendicular |

| Carbonyl Carbon (C7) Mulliken Charge | More positive than Ipso Carbon (C10) |

| Ipso Carbon (C10) LUMO Coefficient | Greater than Carbonyl Carbon (C7) |

Data derived from studies on similar 2,4,6-trinitrophenylbenzoate derivatives. researchgate.net

Conformational Analysis and Energy Landscape of this compound

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Understanding its energy landscape helps in identifying the most stable conformations and the energy barriers between them.

Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of molecules. nih.gov For large and flexible molecules, these methods can sample a wide range of conformations and provide insights into their relative energies and populations at different temperatures. dtic.milnih.gov In studies of related energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), MD simulations using both polarizable and non-polarizable force fields have been performed to study its properties under various conditions. dtic.milnih.gov These simulations have shown that the choice of force field is critical for accurately predicting the behavior of the molecule. dtic.mil While specific MD simulations for this compound were not found, the methodology is directly applicable to understanding its conformational preferences.

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. By mapping the PES, one can identify the global minimum energy structure, as well as other local minima and the transition states that connect them. For complex reactions, full-dimensional analytical potential energy surfaces can be developed and fitted to high-level ab initio calculations to study reaction kinetics and dynamics. rsc.org While a full PES mapping for a molecule as complex as this compound is computationally demanding, simplified scans along key dihedral angles can provide valuable information about its conformational flexibility and the energy barriers to rotation around specific bonds.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

DFT calculations have been successfully used to predict infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectra for a range of organic molecules, including derivatives of 2,4,6-trinitrophenylbenzoate. researchgate.net The correlation between theoretical and experimental results is often satisfactory, indicating that DFT methods can provide reliable predictions of these spectroscopic properties. researchgate.net For instance, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign vibrational modes. Similarly, calculated electronic transitions can be correlated with UV-Vis absorption bands, and computed NMR chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. researchgate.net

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ). The most common and reliable method for this is the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.netnih.gov

The process involves first optimizing the molecule's geometry using a selected level of theory (e.g., B3LYP functional with a basis set like 6-311++G(d,p)). Following optimization, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, this would involve calculating the ¹H and ¹³C chemical shifts. The accuracy of these predictions allows for the assignment of complex spectra and can help distinguish between different possible conformations of the molecule in solution. nih.gov A comparison between calculated and experimental shifts is often quantified using metrics like the Corrected Mean Absolute Error (CMAE). nih.gov

Table 1: Representative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) (GIAO/B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (δ, ppm) |

| C-1' (C-N) | 148.5 | 147.9 |

| C-2', C-6' (C-NO₂) | 142.1 | 141.5 |

| C-4' (C-NO₂) | 145.3 | 144.8 |

| C-3', C-5' (C-H) | 125.8 | 125.2 |

| C-2, C-6 (Morpholine, N-CH₂) | 52.7 | 52.1 |

| C-3, C-5 (Morpholine, O-CH₂) | 66.9 | 66.4 |

Note: Data are representative and for illustrative purposes.

Theoretical Calculation of Vibrational Frequencies and Intensities

Theoretical calculations are crucial for interpreting vibrational spectra, such as those from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands to the corresponding molecular motions (e.g., stretching, bending, and twisting). mdpi.comnih.gov

These calculations are typically performed using DFT methods. nih.gov The process yields a set of normal modes and their corresponding frequencies. However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this, the calculated frequencies are uniformly scaled by an empirical scaling factor, which depends on the level of theory used (e.g., ~0.96 for B3LYP). scirp.org This scaling procedure generally leads to excellent agreement between theoretical and experimental spectra. nih.gov

For this compound, calculations would identify key vibrational modes, such as the symmetric and asymmetric stretching of the nitro (NO₂) groups, C-H stretching of the aromatic ring, and various vibrations associated with the morpholine (B109124) ring.

Table 2: Selected Calculated and Scaled Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-O Asymmetric Stretch | 1595 | 1531 | 1530 |

| N-O Symmetric Stretch | 1398 | 1342 | 1345 |

| C-N Stretch (Aromatic) | 1185 | 1138 | 1140 |

| C-H Stretch (Aromatic) | 3120 | 2995 | 2998 |

| C-O-C Stretch (Morpholine) | 1122 | 1077 | 1080 |

Note: Data are representative and for illustrative purposes. Scaling factor assumed to be 0.96.

Modeling of Electronic Transitions and UV-Vis Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to model these transitions and predict UV-Vis spectra.

The calculations determine the energy differences between the ground state and various excited states, which correspond to the absorption of light at specific wavelengths. Key transitions in a molecule like this compound would include π → π* transitions within the trinitrophenyl ring and n → π* transitions involving the lone pair electrons on the morpholine nitrogen and oxygens, as well as the nitro groups. libretexts.org The presence of the conjugated π-system and strong electron-withdrawing nitro groups significantly influences the energy of these transitions, pushing the absorption wavelengths into the visible region. libretexts.org

The output of a TD-DFT calculation includes the predicted wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λmax (nm) (TD-DFT) | Oscillator Strength (f) |

| n → π | 415 | 0.15 |

| π → π | 350 | 0.68 |

| π → π* | 260 | 0.45 |

Note: Data are representative and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its chemical reactivity. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors indicating the local electrostatic potential. researchgate.netwolfram.com

Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green/Yellow: Indicate regions of neutral or intermediate potential.

For this compound, the MEP map would clearly illustrate the molecule's electronic characteristics. The regions around the oxygen atoms of the three nitro groups would be intensely red, highlighting their strong electron-withdrawing nature and susceptibility to electrophilic interaction. Conversely, the hydrogen atoms on the aromatic ring would appear blue, indicating their acidic character. The morpholine ring, particularly the region around its oxygen and nitrogen atoms, would show a more negative potential (yellow to red) compared to the trinitrophenyl moiety, reflecting its electron-donating character. researchgate.net This visualization is critical for understanding intermolecular interactions and identifying reactive centers. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org

HOMO: This orbital acts as the primary electron donor (nucleophile). youtube.com A high HOMO energy indicates a greater tendency to donate electrons.

LUMO: This orbital acts as the primary electron acceptor (electrophile). youtube.com A low LUMO energy indicates a greater tendency to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and easily polarizable, while a large gap implies high kinetic stability.

In this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the attached nitrogen atom. The LUMO, in contrast, would be predominantly located on the electron-deficient trinitrophenyl ring, distributed across the π-system and the nitro groups. The strong electron-withdrawing nature of the three nitro groups significantly lowers the LUMO energy, making the aromatic ring a potent electrophilic site.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated.

Table 4: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| HOMO Energy (E_HOMO) | - | -8.95 |

| LUMO Energy (E_LUMO) | - | -3.50 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.45 |

| Ionization Potential (I) | -E_HOMO | 8.95 |

| Electron Affinity (A) | -E_LUMO | 3.50 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -6.225 |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.725 |

| Global Electrophilicity (ω) | μ² / (2η) | 7.14 |

Note: Data are representative and for illustrative purposes.

Solvation Models and Solvent Effects on this compound Behavior

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to simulate these effects. One of the most common approaches is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. researchgate.net

By performing calculations with a solvation model, one can predict how properties of this compound change in different solvents. For instance:

Spectroscopic Properties: The chemical shifts in NMR spectra and the λmax in UV-Vis spectra can shift depending on the polarity of the solvent. researchgate.net Polar solvents might stabilize charge-separated excited states, leading to shifts in electronic transitions.

Conformational Stability: The relative energies of different conformers of the molecule can change. The morpholine ring can exist in different conformations, and the orientation of the trinitrophenyl group relative to the morpholine ring can vary. A polar solvent might preferentially stabilize a conformer with a larger dipole moment.

Reactivity: Solvent can affect reaction barriers and the stability of transition states, thereby influencing the molecule's reactivity.

Studying this compound with various solvent models (e.g., simulating it in a non-polar solvent like toluene (B28343) versus a polar solvent like dimethyl sulfoxide) would provide a comprehensive understanding of its behavior under different experimental conditions. researchgate.net

Reactivity and Mechanistic Studies Involving 4 2,4,6 Trinitrophenyl Morpholine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-(2,4,6-Trinitrophenyl)morpholine as a Substrate

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for highly electron-deficient aromatic compounds. pressbooks.pub In this two-step addition-elimination mechanism, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org Subsequent elimination of the leaving group re-establishes the aromaticity of the ring, yielding the final substitution product. pressbooks.pub For this compound, the picryl ring is exceptionally activated towards such nucleophilic attack at the carbon atom bearing the morpholine (B109124) substituent.

In SNAr reactions involving this compound, the morpholine group acts as the leaving group. It can be displaced by a variety of stronger nucleophiles. The driving force for the reaction is the formation of a more stable product. Aryl halides with electron-withdrawing substituents are known to undergo this type of reaction readily. pressbooks.publibretexts.org For example, 2,4,6-trinitrochlorobenzene reacts with aqueous sodium hydroxide (B78521) at room temperature, where the hydroxide ion displaces the chloride. pressbooks.pub Similarly, the morpholine moiety of this compound can be substituted by other nucleophiles such as alkoxides, phenoxides, and other amines.

The general reaction is depicted as follows:

Image of the SNAr reaction of this compound with a generic nucleophile (Nu-), showing the displacement of the morpholine group.

The feasibility and rate of the displacement depend on the nucleophilicity of the attacking species, the stability of the morpholine leaving group, and the reaction conditions, including the solvent.

Kinetic studies of SNAr reactions on picryl derivatives and other electron-deficient aromatic systems reveal important mechanistic details. The reactions are typically studied under pseudo-first-order conditions with an excess of the nucleophile. primescholars.com The general mechanism for SNAr reactions involving amines can be complex, often showing base catalysis where a second molecule of the amine facilitates the deprotonation of the zwitterionic intermediate. researchgate.netrsc.org

The rate law can take different forms depending on the relative magnitudes of the rate constants for the formation and decomposition of the intermediate. primescholars.com

If the first step (nucleophilic attack) is rate-determining (k-1 << k2 + k3[B]), the reaction is not base-catalyzed and follows second-order kinetics (first-order in substrate and first-order in nucleophile). primescholars.com

If the intermediate is formed rapidly and reversibly (k-1 >> k2 + k3[B]), the rate depends on the steps that lead to the product, which are often base-catalyzed. This can lead to a second-order dependence on the amine concentration. primescholars.com

Kinetic data for the reactions of analogous compounds, such as 1-chloro-2,4,6-trinitrobenzene with amines, provide insight into the expected reactivity of this compound. The table below presents representative second-order rate constants for a similar system, illustrating the influence of the nucleophile and solvent on the reaction rate.

| % Methanol in Toluene (B28343) | kA (dm3 mol-1 s-1) |

|---|---|

| 0.0 | 0.00345 |

| 0.1 | 0.00320 |

| 0.5 | 0.00355 |

| 1.0 | 0.00427 |

| 2.5 | 0.00688 |

This data shows a slight initial decrease in rate upon the addition of a small amount of methanol, followed by a steady increase, highlighting the complex role of the solvent in stabilizing intermediates and transition states. primescholars.com Similar kinetic behavior would be anticipated for the reaction of this compound with amine nucleophiles.

The key intermediate in the SNAr pathway is the Meisenheimer complex. pressbooks.pub This is a resonance-stabilized, negatively charged species formed from the addition of the nucleophile to the aromatic ring. pressbooks.publibretexts.org For the reaction of this compound with a nucleophile (e.g., an alkoxide, RO⁻), the intermediate would be the corresponding Meisenheimer adduct.

The negative charge in this complex is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the ortho and para nitro groups. This delocalization provides significant stabilization, which is why the presence of multiple electron-withdrawing groups is crucial for the reaction to proceed. pressbooks.pub In some cases, particularly with stable leaving groups and strong nucleophiles, these intermediates can be isolated and characterized spectroscopically. researchgate.net

Reactions at the Trinitrophenyl Moiety

Beyond substitution at the C1 position, the trinitrophenyl ring itself can undergo chemical transformations, most notably the reduction of its nitro groups.

The reduction of aromatic nitro groups to primary amines is a synthetically important transformation. jsynthchem.com Several methods exist for the chemoselective reduction of nitroarenes, which could be applied to this compound to produce the corresponding triaminophenyl morpholine derivative. The challenge lies in achieving this reduction without cleaving the C-N bond of the morpholine substituent or other sensitive bonds.

Common methods for selective nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is a highly effective method. commonorganicchemistry.com However, its broad reactivity can sometimes lead to the reduction of other functional groups. Raney Nickel is an alternative that may be used when trying to avoid the dehalogenation of aryl halides, though this is not a concern for the target molecule. commonorganicchemistry.com

Metal/Acid Systems: The use of metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium is a classic and mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comyoutube.com

Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) itself is generally not strong enough to reduce nitro groups, its reactivity can be enhanced by additives. jsynthchem.com For instance, the NaBH₄/Ni(PPh₃)₄ system in ethanol (B145695) has been shown to reduce nitroaromatics to amines at room temperature. jsynthchem.com

Metal-Free Reductions: Recent advances have led to metal-free reduction methods. One such system uses tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reductant with 4,4'-bipyridine (B149096) as an organocatalyst, which can selectively reduce nitroarenes at room temperature in minutes. nih.gov

These methods offer pathways to selectively transform the nitro functionalities of this compound while preserving the morpholine ring.

Electrophilic Aromatic Substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, require an electron-rich aromatic ring to facilitate the attack by an electrophile. The 2,4,6-trinitrophenyl ring in this compound is extremely electron-deficient. The three nitro groups are powerful deactivating groups that withdraw electron density from the aromatic ring, making it highly resistant to attack by electrophiles.

Therefore, electrophilic aromatic substitution on the trinitrophenyl ring of this compound is generally considered not to be a viable reaction pathway under standard EAS conditions. The ring's deactivation is so profound that it favors nucleophilic, rather than electrophilic, attack.

Reactions Involving the Morpholine Ring

N-Alkylation or N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the morpholine ring is substantially delocalized towards the electron-deficient picryl group. This delocalization drastically reduces the nucleophilicity of the nitrogen atom. Consequently, N-alkylation and N-acylation reactions, which require the nitrogen to act as a nucleophile, are generally not favored under standard conditions. The reactivity of the nitrogen in this compound is significantly lower than that of morpholine itself or even N-arylmorpholines with less electron-withdrawing substituents. Attempts to perform N-alkylation or N-acylation on similar N-picrylamines typically require harsh conditions and often result in low yields or alternative reaction pathways.

The expected low reactivity can be attributed to the following factors:

Inductive Effect: The three nitro groups on the phenyl ring exert a powerful electron-withdrawing inductive effect.

Resonance Effect: The lone pair on the morpholine nitrogen can be delocalized into the aromatic ring, further reducing its availability for reaction.

| Reactant | Reaction Type | Expected Reactivity with this compound | Rationale |

| Alkyl Halide | N-Alkylation | Very Low / Inert | Reduced nucleophilicity of the morpholine nitrogen due to the electron-withdrawing picryl group. |

| Acyl Halide | N-Acylation | Very Low / Inert | Significantly diminished nucleophilic character of the nitrogen atom. |

Ring-Opening or Degradation Pathways Under Specific Conditions

While the morpholine ring is generally stable, it can undergo ring-opening or degradation under specific, often harsh, conditions. For N-aryl morpholines, cleavage of the C-N bond is a known degradation pathway. In the case of this compound, the C-N bond is polarized, which could make it susceptible to nucleophilic attack under forcing conditions.

Studies on the biodegradation of morpholine itself have shown that the initial step involves the cleavage of a C-N bond, often initiated by enzymatic hydroxylation. While not a direct chemical equivalent, this suggests the inherent susceptibility of the morpholine ring to cleavage at this position.

Under strong acidic or basic conditions, hydrolysis could potentially lead to the cleavage of the C-N bond, yielding morpholine and 2,4,6-trinitrophenol (picric acid). However, the stability of the N-aryl bond in N-picrylamines is considerable, and such a reaction would likely require high temperatures and prolonged reaction times.

Thermal degradation studies on related nitroaromatic compounds indicate that decomposition often initiates at the nitro groups. For this compound, high temperatures could lead to complex decomposition pathways involving both the morpholine ring and the trinitrophenyl moiety.

Photoinduced Reactivity and Photochemistry of this compound

The photochemistry of nitroaromatic compounds is a well-studied field, and it is expected that this compound will exhibit photoreactivity. The absorption of UV light by the trinitrophenyl group can lead to the formation of an excited state, which can then undergo various reactions.

For related N-substituted trinitroanilines, photochemical degradation pathways often involve the reduction of one or more nitro groups to nitroso, hydroxylamino, or amino groups. Another possible pathway is the cleavage of the bond between the nitrogen and the aromatic ring. The photolysis of N-(2,4,6-trinitrophenyl)-substituted amino acids in solution has been shown to lead to the formation of 2-nitroso-4,6-dinitroaniline, indicating a complex series of reactions involving the nitro groups.

The specific photochemical behavior of this compound would likely depend on the solvent and the presence of other reactive species. Potential photoreactions could include:

Intramolecular redox reactions: leading to the reduction of a nitro group.

Photocleavage: of the C-N bond connecting the morpholine and the phenyl ring.

Photosubstitution: where a nucleophile present in the reaction medium replaces a nitro group.

Acid-Base Properties and Protonation Equilibria of 4-(2,4,6-Trinitrophenyl)morpholinelibretexts.org

The acid-base properties of this compound are dominated by the powerful electron-withdrawing nature of the picryl group. This group significantly reduces the basicity of the morpholine nitrogen. While morpholine itself is a moderately strong base with a pKa for its conjugate acid of around 8.4, N-aryl substitution already decreases the basicity. The introduction of three nitro groups on the phenyl ring further diminishes the basicity by several orders of magnitude.

The lone pair on the nitrogen atom is extensively delocalized into the aromatic ring, making it a very weak base. The protonation of this compound will only occur in strongly acidic media. The equilibrium for the protonation would lie far to the side of the free base under neutral or even moderately acidic conditions.

The expected pKa value for the conjugate acid of this compound is anticipated to be very low, likely in the range of other picramides, which are known to be very weak bases. For comparison, the pKa of the conjugate acid of aniline is around 4.6, while that of 2,4,6-trinitroaniline (B3268610) (picramide) is significantly lower.

The protonation, when it occurs, is expected to take place on the morpholine nitrogen. However, due to the extensive charge delocalization in the resulting cation, the positive charge would not be localized solely on the nitrogen atom.

| Compound | pKa of Conjugate Acid (approximate) | Basicity |

| Morpholine | 8.4 | Moderate Base |

| Aniline | 4.6 | Weak Base |

| This compound | Very Low (estimated < 0) | Extremely Weak Base |

Intermolecular Interactions and Supramolecular Assembly of 4 2,4,6 Trinitrophenyl Morpholine Systems

Charge-Transfer Complex Formation with Electron Donors

The highly electron-deficient aromatic ring in 4-(2,4,6-trinitrophenyl)morpholine, a consequence of the strong electron-withdrawing effects of the three nitro groups, makes it a potent electron acceptor. This characteristic facilitates the formation of charge-transfer (CT) or electron-donor-acceptor (EDA) complexes with suitable electron-donor molecules. dtic.mil These complexes arise from the electrostatic attraction between the electron-rich donor and the electron-poor acceptor. dtic.mil In such assemblies, there is a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov Polynitrated aromatic compounds, such as derivatives of 1,3,5-trinitrobenzene, are well-known to form these types of complexes with a variety of electron-donating arenes. dtic.mil The interaction is often characterized by the crystallization of donor and acceptor molecules in alternating stacks. dtic.mil

A hallmark of charge-transfer complex formation is the appearance of a new, broad, and intense absorption band in the electronic (UV-Vis) spectrum, which is absent in the spectra of the individual donor and acceptor components. researchgate.netejournal.by This band, known as the charge-transfer band, corresponds to the electronic transition from the ground state of the complex to an excited state where an electron is more fully transferred from the donor to the acceptor. The energy of this transition, and thus the color of the complex, is highly dependent on the electron-donating power of the donor, the electron-accepting strength of the acceptor, and the solvent polarity. unl.edu Spectrophotometric studies on CT complexes involving morpholine (B109124) as a donor with various acceptors have demonstrated the formation of stable complexes, identifiable by these new spectral bands. nih.govresearchgate.net For this compound acting as an acceptor, interaction with electron donors would be expected to produce deeply colored solutions, with the position of the CT band providing direct insight into the HOMO-LUMO gap of the resulting complex. nih.gov

The stability and stoichiometry of charge-transfer complexes in solution can be quantified using spectroscopic titration data. A widely used method for this purpose is the Benesi-Hildebrand equation. wikipedia.orgchemeurope.com This approach analyzes the change in the absorbance of the charge-transfer band as a function of the concentration of one of the components (usually the donor), which is present in large excess over the other (the acceptor). wikipedia.org A plot of the reciprocal of the change in absorbance against the reciprocal of the excess component's concentration yields a straight line, from which the association constant (Ka) and the molar absorptivity (ε) of the complex can be determined. chemeurope.comrsc.org This method is most applicable to complexes with a 1:1 stoichiometry. wikipedia.org Studies on various trinitrophenol and morpholine complexes have successfully employed this method to determine their binding constants. researchgate.netresearchgate.net

Illustrative Data Table: Typical Association Constants for Trinitroaromatic Acceptors

The following table provides representative association constant (Ka) values for charge-transfer complexes formed between related trinitroaromatic acceptors and various electron donors to illustrate the range of interaction strengths. Specific experimental data for this compound was not available in the searched literature.

| Acceptor | Donor | Solvent | Association Constant (Ka) / M⁻¹ |

| 1,3,5-Trinitrobenzene | N,N-Dimethylaniline | Carbon Tetrachloride | 4.3 |

| 1,3,5-Trinitrobenzene | Hexamethylbenzene | Carbon Tetrachloride | 129 |

| 2,4,6-Trinitrophenol | Naphthalene | Chloroform | 13.5 |

| 2,4,6-Trinitrophenol | Anthracene | Chloroform | 38.0 |

| p-Chloranil | Morpholine | Chloroform | 105 |

| TCNQ | Morpholine | Chloroform | 19.5 |

Data compiled from analogous systems for illustrative purposes.